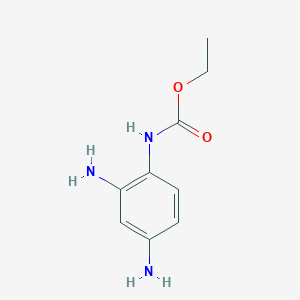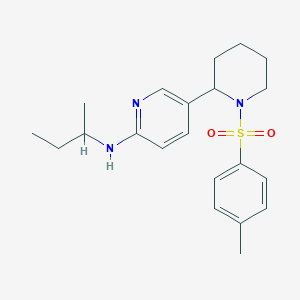![molecular formula C16H20N2 B11825477 (2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] is a complex organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
The synthesis of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of a suitable precursor containing both aziridine and indole functionalities. The reaction conditions typically include the use of a strong base to deprotonate the precursor, followed by cyclization under controlled temperature conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The aziridine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industry: The compound’s reactivity makes it useful in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it can disrupt cellular processes and inhibit the growth of cancer cells or microorganisms .
Comparación Con Compuestos Similares
Similar compounds to (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] include other aziridine derivatives and spiro compounds. Some examples are:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of amino acids and peptides.
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid: Used as a building block in organic synthesis.
The uniqueness of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] lies in its spiro connection between the aziridine and indole moieties, which imparts distinct chemical and biological properties compared to other aziridine derivatives.
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
(3R,3aS,7aR)-1-benzylspiro[3a,6,7,7a-tetrahydro-2H-indole-3,2'-aziridine] |
InChI |
InChI=1S/C16H20N2/c1-2-6-13(7-3-1)10-18-12-16(11-17-16)14-8-4-5-9-15(14)18/h1-4,6-8,14-15,17H,5,9-12H2/t14-,15+,16+/m0/s1 |
Clave InChI |
VLHRGEFPSRUCSQ-ARFHVFGLSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C=C1)[C@@]3(CN3)CN2CC4=CC=CC=C4 |
SMILES canónico |
C1CC2C(C=C1)C3(CN3)CN2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


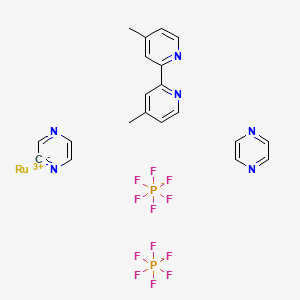
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)

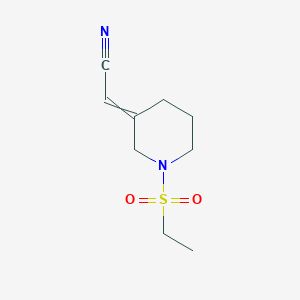

![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
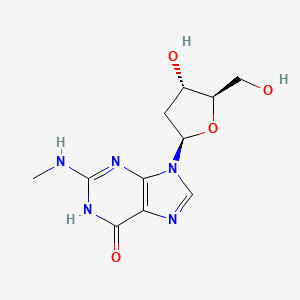

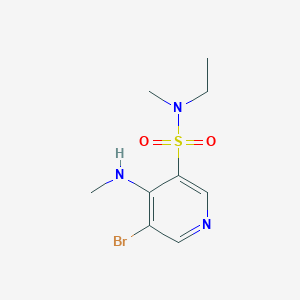
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

